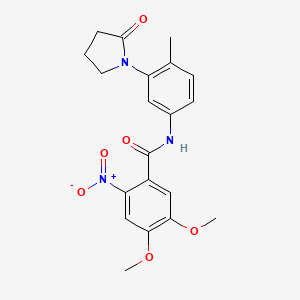

4,5-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

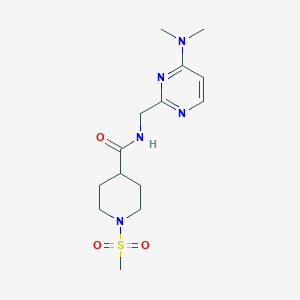

4,5-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "DMNPANB" and is known for its ability to interact with biological systems in a unique way.

Applications De Recherche Scientifique

Peptide Synthesis

4,5-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide: serves as a powerful condensing agent in peptide synthesis. It facilitates the coupling of carboxylic acids and amines, leading to the formation of amides. Researchers commonly employ it in tetrahydrofuran (THF) reactions .

Esterification

The compound also finds utility in esterification reactions. By reacting carboxylic acids with alcohols, it enables the efficient synthesis of esters. Its effectiveness in this context makes it a valuable tool for organic chemists .

Weinreb Amide Formation

In protic solvents, 4,5-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide converts carboxylic acids into Weinreb amides. These amides serve as versatile intermediates in various synthetic pathways, including drug discovery and natural product synthesis .

Medicinal Chemistry

Researchers explore the compound’s potential in medicinal chemistry. Its unique structure and reactivity may lead to the development of novel drugs or therapeutic agents. Investigating its interactions with biological targets could yield valuable insights.

Organic Synthesis

Beyond peptide-related applications, this compound contributes to broader organic synthesis. Its ability to activate carboxylic acids and facilitate amide bond formation makes it a versatile reagent for constructing complex molecules .

Coupling Reactions

Due to its high effectiveness, 4,5-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide is widely used in coupling reactions. Whether for amide synthesis or ester preparation, it plays a crucial role in connecting functional groups .

Mécanisme D'action

Target of Action

Many compounds work by interacting with specific proteins or enzymes in the body, known as their targets. These targets can be receptors, ion channels, enzymes, or other proteins .

Mode of Action

The compound can interact with its target in several ways. It might activate or inhibit the target, or it might modulate its function in some other way. This interaction can lead to changes in the biochemical processes within the cell .

Biochemical Pathways

The interaction between the compound and its target can affect various biochemical pathways. For example, it might influence signal transduction pathways, metabolic pathways, or gene expression .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. Factors such as the compound’s chemical structure, formulation, route of administration, and dose can influence its pharmacokinetics .

Result of Action

The ultimate effects of the compound depend on its mode of action and the biochemical pathways it affects. It might lead to changes in cell function, cell survival, or cell behavior .

Action Environment

The compound’s action can be influenced by various environmental factors. For example, the presence of other compounds, the pH of the environment, the temperature, and the specific type of cells or tissues can all affect how the compound works .

Propriétés

IUPAC Name |

4,5-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6/c1-12-6-7-13(9-15(12)22-8-4-5-19(22)24)21-20(25)14-10-17(28-2)18(29-3)11-16(14)23(26)27/h6-7,9-11H,4-5,8H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOSOTTUBCCACS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea](/img/structure/B2698353.png)

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2698354.png)

![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)

![Ethyl 5-(cyclopropanecarbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2698365.png)

![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2698369.png)

![ethyl 3-carbamoyl-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2698371.png)

![butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B2698375.png)